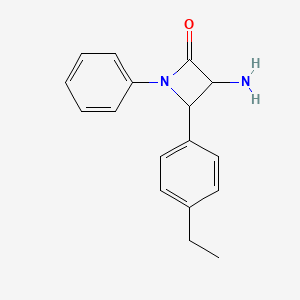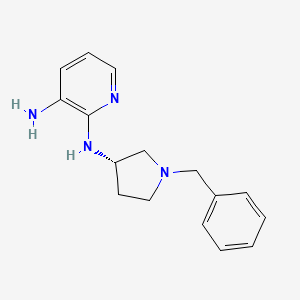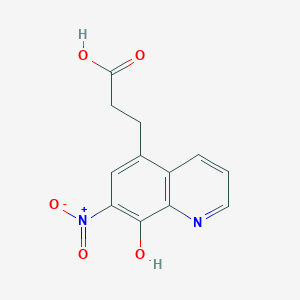
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルは、シアノ基、エトキシ基、シクロヘキサン環を含む複雑な構造を持つ有機化合物です。
準備方法
合成ルートと反応条件
(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、塩基性条件下でのシアノ酢酸エチルとシクロヘキサノンの縮合反応に続き、クロロギ酸エチルを添加することです。反応条件は、目的の生成物を得るために、温度とpHを慎重に制御する必要があります。
工業的生産方法
工業的な設定では、この化合物の生産には、試薬を制御された条件下で混合および反応させる大型バッチ反応器が使用される場合があります。触媒と溶媒を使用すると、生成物の収率と純度を最適化できます。最終生成物は、再結晶またはクロマトグラフィーなどの技術で精製されます。
化学反応の分析
反応の種類
(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、より複雑な構造を形成したりするために酸化することができます。
還元: 還元反応は、分子内のシアノ基や他の官能基を修飾するために使用できます。
置換: 適切な条件下では、エトキシ基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化剤: 酸化反応には、過マンガン酸カリウムまたは三酸化クロムを使用できます。
還元剤: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、一般的な還元剤です。
求核剤: アミンやチオールなどのさまざまな求核剤を、置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合がありますが、還元によりアミンまたはアルコールが生成される場合があります。
科学研究への応用
化学
化学において、(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルは、より複雑な有機分子の合成の中間体として使用されます
生物学
生物学的研究では、この化合物は、酵素相互作用と代謝経路を研究するために使用できます。さまざまな化学反応を起こす能力により、生物学的システムを調査するための有用なツールとなっています。
医学
医薬品化学では、(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルは、その潜在的な治療特性について調査されています。特定の疾患を標的にした新薬の開発のためのリード化合物として役立つ可能性があります。
産業
産業部門では、この化合物は、特殊化学品や材料の生産に使用できます。化学反応における汎用性により、ポリマーやコーティングの製造など、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。シアノ基は求電子剤として作用し、生物学的システム内の求核剤と反応することができます。エトキシ基とシクロヘキサン環は、化合物の結合親和性と標的への特異性を影響を与える可能性があります。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された効果につながる可能性があります。
類似化合物の比較
類似化合物
シアノ酢酸エチル: シアノ基とエステル官能基を持つより単純な化合物です。
シクロヘキサノン: 標的化合物の骨格を形成する環状ケトンです。
クロロギ酸エチル: 標的化合物の合成に使用される試薬です。
独自性
(Z)-3-(1-シアノ-2-エトキシ-2-オキソエチリデン)シクロヘキサンカルボン酸エチルは、官能基の組み合わせとその広範囲の化学反応を起こす能力により、独特です。この汎用性は、研究と産業のさまざまな分野で貴重なものとなっています。
類似化合物との比較
Similar Compounds
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester functional group.
Cyclohexanone: A cyclic ketone that forms the backbone of the target compound.
Ethyl chloroformate: A reagent used in the synthesis of the target compound.
Uniqueness
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
ethyl (3Z)-3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3/b12-10- |
InChIキー |
AOXDUXURUYRVDH-BENRWUELSA-N |
異性体SMILES |
CCOC(=O)C1CCC/C(=C(\C#N)/C(=O)OCC)/C1 |
正規SMILES |
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)

![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)



![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)


![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)


